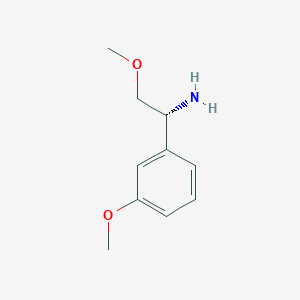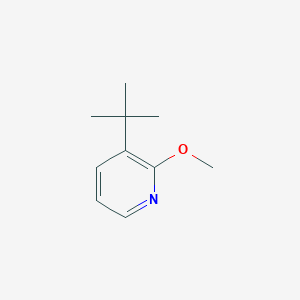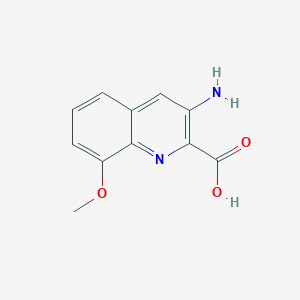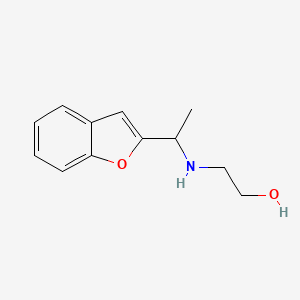
2-Chlorooxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorooxazole-5-carboxamide is a heterocyclic organic compound with the molecular formula C4H3ClN2O2 It is characterized by the presence of a chloro group at the second position and a carboxamide group at the fifth position of the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorooxazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloro-1,3-oxazole-5-carboxylic acid with ammonia or an amine in the presence of a dehydrating agent. This reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chlorooxazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted oxazole derivatives
- Oxidized or reduced oxazole compounds
- Carboxylic acids from hydrolysis
Aplicaciones Científicas De Investigación
2-Chlorooxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 2-Chlorooxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system under study.
Comparación Con Compuestos Similares
- 2-Chlorooxazole-5-carboxylic acid
- 2-Chloro-1,3-oxazole-5-carboxylate
- 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide
Comparison: 2-Chlorooxazole-5-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and stability under various conditions.
Propiedades
Fórmula molecular |
C4H3ClN2O2 |
|---|---|
Peso molecular |
146.53 g/mol |
Nombre IUPAC |
2-chloro-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C4H3ClN2O2/c5-4-7-1-2(9-4)3(6)8/h1H,(H2,6,8) |
Clave InChI |
MHWPFAVXNWLCIN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=N1)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




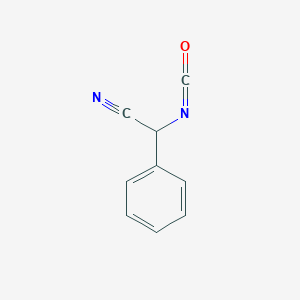
![(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13657800.png)
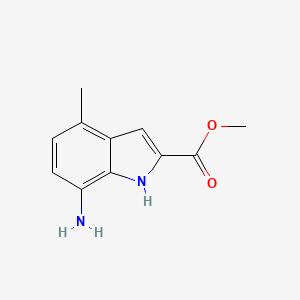

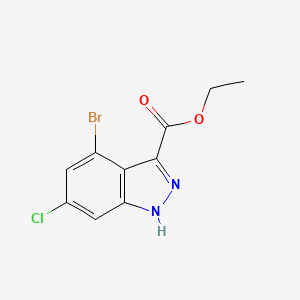
![tert-Butyl 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13657811.png)
